4-(Azepan-1-yl)-2-(3-nitrophenyl)quinazoline
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Overview
Description
4-(Azepan-1-yl)-2-(3-nitrophenyl)quinazoline is a complex organic compound characterized by the presence of a quinazoline core substituted with an azepane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-2-(3-nitrophenyl)quinazoline typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinazoline intermediate.
Attachment of Nitrophenyl Group: The nitrophenyl group is typically introduced via nitration reactions, where the quinazoline intermediate is treated with nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-2-(3-nitrophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Azepan-1-yl)-2-(3-nitrophenyl)quinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against certain diseases, including cancer and infectious diseases, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-2-(3-nitrophenyl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and nitrophenyl group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-yl)-2-(3-nitrophenyl)quinazoline
- 4-(Morpholin-1-yl)-2-(3-nitrophenyl)quinazoline
- 4-(Pyrrolidin-1-yl)-2-(3-nitrophenyl)quinazoline
Uniqueness
4-(Azepan-1-yl)-2-(3-nitrophenyl)quinazoline is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(azepan-1-yl)-2-(3-nitrophenyl)quinazoline |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)16-9-7-8-15(14-16)19-21-18-11-4-3-10-17(18)20(22-19)23-12-5-1-2-6-13-23/h3-4,7-11,14H,1-2,5-6,12-13H2 |
InChI Key |
KBBPPCOGPLZIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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